molecular formula C15H17ClN4S B12918582 6-(4-Chloro-phenyl)-3-pentyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine CAS No. 86628-12-8

6-(4-Chloro-phenyl)-3-pentyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine

Cat. No.: B12918582
CAS No.: 86628-12-8
M. Wt: 320.8 g/mol
InChI Key: OAOFIXBZYWKFEB-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolo-thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chlorophenyl and pentyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate triazole and thiadiazine precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a suitable alkylating agent under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is isolated by filtration and recrystallization from ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques is crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolo-thiadiazine derivatives.

    Substitution: Formation of substituted triazolo-thiadiazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic neurotransmission and inhibition of voltage-gated sodium channels .

Comparison with Similar Compounds

Similar Compounds

  • 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-chlorophenyl)-3-(2-cyclohexylethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to the presence of the pentyl group, which imparts distinct lipophilicity and biological activity compared to other similar compounds. This structural variation can influence its pharmacokinetic properties and interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

86628-12-8

Molecular Formula

C15H17ClN4S

Molecular Weight

320.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C15H17ClN4S/c1-2-3-4-5-14-17-18-15-20(14)19-13(10-21-15)11-6-8-12(16)9-7-11/h6-9H,2-5,10H2,1H3

InChI Key

OAOFIXBZYWKFEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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